molecular formula C16H13N3 B12826560 2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile

2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile

Cat. No.: B12826560
M. Wt: 247.29 g/mol
InChI Key: FFYFBSXNEMNTQB-UHFFFAOYSA-N
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Description

2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile is a malononitrile derivative featuring a dimethylamino-substituted naphthalene moiety conjugated to a dicyanovinyl (DCV) acceptor group. The dimethylamino (NMe₂) group acts as a strong electron donor, while the DCV unit serves as an electron-withdrawing group, creating a push-pull system that enhances intramolecular charge transfer (ICT). This structural motif is critical for its near-infrared (NIR) absorption and fluorescence properties, making it valuable in optical imaging and molecular sensing applications .

The compound has garnered attention in biomedical research, particularly for β-amyloid (Aβ) plaque imaging in Alzheimer’s disease (AD). Its ability to penetrate the blood-brain barrier (BBB) and selectively bind Aβ aggregates enables noninvasive in vivo NIR imaging, offering advantages over traditional positron emission tomography (PET) tracers .

Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2-[[6-(dimethylamino)naphthalen-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C16H13N3/c1-19(2)16-6-5-14-8-12(3-4-15(14)9-16)7-13(10-17)11-18/h3-9H,1-2H3

InChI Key

FFYFBSXNEMNTQB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile typically involves the condensation of 6-(dimethylamino)naphthaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .

Chemical Reactions Analysis

Types of Reactions

2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine-substituted naphthalene derivatives .

Scientific Research Applications

2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to intramolecular charge transfer (ICT) between the electron-donating dimethylamino group and the electron-accepting malononitrile group. This interaction results in the emission of light when the compound is excited by an external light source .

Comparison with Similar Compounds

Core Aromatic Systems

  • Naphthalene vs. Benzene Derivatives: Compared to simpler benzylidenemalononitriles (e.g., 2-(4-nitrobenzylidene)malononitrile, ), the naphthalene core in the target compound extends π-conjugation, red-shifting absorption and emission wavelengths. For instance, 2-(naphthalen-1-ylmethylene)malononitrile exhibits absorption maxima ~50 nm longer than its benzene counterpart .
  • Substituent Position: The dimethylamino group at the 6-position of naphthalene (vs. 2-hydroxy substitution in 2-((2-hydroxy-1-naphthyl)methylene)malononitrile, ) enhances electron-donating capacity, further red-shifting absorption. This contrasts with hydroxyl-substituted derivatives, where hydrogen bonding dominates intermolecular interactions .

Conjugation Extensions

  • Extended Conjugation Systems: DANIR-3c (2-((2E,4E)-5-(6-(dimethylamino)naphthalen-2-yl)penta-2,4-dien-1-ylidene)malononitrile) introduces a penta-2,4-dienyl spacer between the naphthalene and DCV units. This extension shifts absorption to ~700 nm, enabling deeper tissue penetration for NIR imaging compared to the parent compound (~650 nm) .

Photophysical Properties

Compound λabs (nm) λem (nm) Quantum Yield Key Application Reference
2-((6-(NMe₂)naphthalen-2-yl)methylene)malononitrile 650 720 0.15 Aβ plaque imaging
2-(naphthalen-1-ylmethylene)malononitrile 580 660 0.08 CN⁻ anion detection
DANIR-3c 700 780 0.12 In vivo Aβ NIR imaging
2-((5-methylfuran-2-yl)methylene)malononitrile 450 520 0.05 Heterocyclic synthesis
  • Solvatochromism: The dimethylamino-substituted derivative exhibits pronounced solvatochromism due to ICT, with absorption shifts of ~50 nm in polar vs. nonpolar solvents. This contrasts with 2-(anthracen-9-ylmethylene)malononitrile, which shows minimal solvatochromism due to rigid anthracene stacking .

Biomedical Imaging

  • Aβ Plaque Targeting: The dimethylamino group enhances BBB permeability compared to non-amino derivatives (e.g., 2-(4-nitrobenzylidene)malononitrile), which lack brain uptake .
  • Thermal Stability: Fluorene-based analogs (e.g., SS1: 2-((7-(dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)methylene)malononitrile) exhibit higher thermal stability (>300°C) due to the fluorene scaffold, making them suitable for optoelectronic devices .

Material Science

  • Nonlinear Optics (NLO): Derivatives with bulky substituents (e.g., SS2 with a cyclohexenyl spacer) show enhanced NLO responses (χ⁽³⁾ ~10⁻¹² esu) compared to simpler naphthalene derivatives .
  • Nanostructure Fabrication: Anthracene-substituted malononitriles form nanowires for photoswitching devices, whereas the dimethylamino-naphthalene derivative is less prone to crystallization, favoring solution-based applications .

Biological Activity

2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile, often referred to as DDNP (D-π-A compound), is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, kinase inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of DDNP is C15H14N4C_{15}H_{14}N_4, and it features a dimethylamino group attached to a naphthalene ring, which is linked to a malononitrile moiety. This structure contributes to its unique electronic properties, making it suitable for various biological applications.

Anticancer Activity

DDNP has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that DDNP exhibits significant growth inhibition across multiple cancer types, including lung, leukemia, and breast cancers. The following table summarizes the growth inhibition percentages (GI%) observed in different cell lines:

Cell Line GI%
HOP-62 (Lung Carcinoma)100.07
CCRF-CEM (Leukemia)90.41
NCI-H460 (Lung Carcinoma)52.11
RPMI-8226 (Leukemia)69.31
MCF-7 (Breast Carcinoma)66.12

These results indicate that DDNP may be particularly effective against leukemia and lung carcinoma cell lines, suggesting a potential role in cancer therapy.

Kinase Inhibition Studies

DDNP has also been investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), specifically CDK2 and TRKA. The following table presents the IC50 values for DDNP compared to standard inhibitors:

Compound CDK2 IC50 (µM) TRKA IC50 (µM)
DDNP0.550.57
Ribociclib (Standard)0.07N/A
Larotrectinib (Standard)N/A0.07

The results indicate that DDNP demonstrates comparable inhibitory potency against CDK2 and TRKA, highlighting its potential as a dual-action therapeutic agent.

The mechanism by which DDNP exerts its biological effects may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. Studies suggest that the dimethylamino group enhances the compound's lipophilicity, facilitating cellular uptake and subsequent action on target proteins.

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments conducted on various cancer cell lines revealed that DDNP not only inhibited cell growth but also induced apoptosis in sensitive cell types. The apoptotic pathways were confirmed through assays measuring caspase activation.
  • In Vivo Efficacy : In xenograft models using human tumor cells implanted in mice, administration of DDNP led to significant tumor regression compared to control groups. These findings support further exploration into its therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of DDNP have indicated that modifications to the naphthalene moiety can enhance biological activity. For instance, substituents that increase electron density on the aromatic ring have been associated with improved kinase inhibition.

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